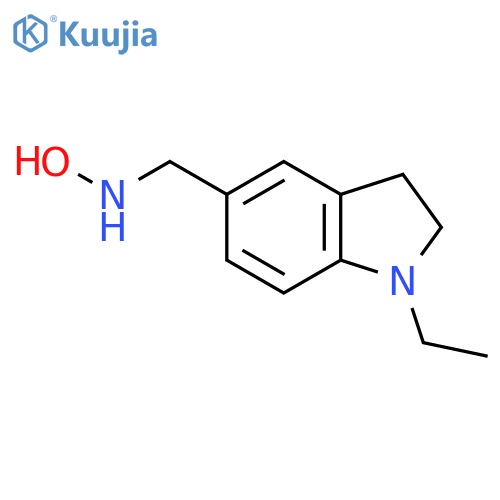Cas no 2228308-31-2 (N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine)

2228308-31-2 structure
商品名:N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine
N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine
- N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine
- 2228308-31-2
- EN300-1753955
-
- インチ: 1S/C11H16N2O/c1-2-13-6-5-10-7-9(8-12-14)3-4-11(10)13/h3-4,7,12,14H,2,5-6,8H2,1H3
- InChIKey: IWAZRRXTDLRWCU-UHFFFAOYSA-N
- ほほえんだ: ONCC1C=CC2=C(C=1)CCN2CC
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35.5Ų
N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753955-0.25g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1753955-10.0g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1753955-5.0g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1753955-1g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 1g |
$785.0 | 2023-09-20 | ||
| Enamine | EN300-1753955-5g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 5g |
$2277.0 | 2023-09-20 | ||
| Enamine | EN300-1753955-0.1g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1753955-0.05g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 0.05g |
$660.0 | 2023-09-20 | ||
| Enamine | EN300-1753955-0.5g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1753955-1.0g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1753955-2.5g |
N-[(1-ethyl-2,3-dihydro-1H-indol-5-yl)methyl]hydroxylamine |
2228308-31-2 | 2.5g |
$1539.0 | 2023-09-20 |
N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2228308-31-2 (N-(1-ethyl-2,3-dihydro-1H-indol-5-yl)methylhydroxylamine) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
